1-(4-Chlorophenyl)-3-buten-1-ol

Description

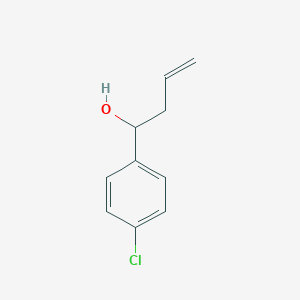

Structure

2D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10,12H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJODRJDLQVBTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374029 | |

| Record name | 1-(4-Chlorophenyl)-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14506-33-3 | |

| Record name | 1-(4-Chlorophenyl)-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing 1 4 Chlorophenyl 3 Buten 1 Ol Within Homoallylic Alcohol Chemistry

1-(4-Chlorophenyl)-3-buten-1-ol is classified as a homoallylic alcohol. This class of compounds is characterized by a hydroxyl (-OH) group bonded to a carbon atom that is two carbons away from a carbon-carbon double bond (C=C). Homoallylic alcohols are highly prized in organic synthesis due to their utility as versatile intermediates. nih.govacs.org Their synthesis is a fundamental transformation, often achieved through methods like the nucleophilic addition of an allyl group to a carbonyl compound. organic-chemistry.org In the case of this compound, this would typically involve the reaction of 4-chlorobenzaldehyde (B46862) with an appropriate allylating agent.

The strategic importance of homoallylic alcohols lies in their potential for further chemical modification. The dual functionality of the alcohol and the alkene allows for a wide range of subsequent reactions. For instance, the alkene moiety can undergo various addition reactions, while the alcohol group can be oxidized or used in substitution reactions. rroij.com Recent research has highlighted the transition-metal-catalyzed isomerization of homoallylic alcohols to ketones, presenting an atom-economical method for synthesizing carbonyl compounds. chemistryviews.org Furthermore, α-aryl-substituted homoallylic alcohols, such as this compound, have been shown to react with arylboron nucleophiles in the presence of a nickel catalyst to form allylic arenes, demonstrating the utility of these unactivated alcohols in cross-coupling chemistry. nih.goviastate.edu

Significance of Aryl and Alkene Containing Alcohols in Chemical Research

The chemical reactivity and synthetic potential of 1-(4-Chlorophenyl)-3-buten-1-ol are largely dictated by its key functional groups: the 4-chlorophenyl group, the butenyl (alkene) group, and the secondary alcohol. Alcohols containing both alkene and aryl functionalities are significant precursors in the synthesis of more complex molecules. rroij.com

The alkene group provides a site for a multitude of transformations. It can be involved in olefin metathesis, a powerful carbon-carbon bond-forming reaction, or undergo various addition reactions to introduce new functional groups. rsc.orgresearchgate.net The presence of the alcohol functionality in proximity to the double bond also allows for stereocontrolled reactions, which are crucial in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov

The 4-chlorophenyl group, an organohalogen component, also plays a critical role. The chlorine atom can be substituted through various cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the introduction of new aryl or vinyl groups. This makes compounds like this compound valuable for building complex molecular scaffolds. The electron-withdrawing nature of the chlorine atom can also influence the reactivity of the adjacent aromatic ring and the benzylic alcohol.

Stereochemical Aspects and Chirality in 1 4 Chlorophenyl 3 Buten 1 Ol Chemistry

Stereoisomerism and Enantiomeric Purity Assessment

1-(4-Chlorophenyl)-3-buten-1-ol possesses a single stereocenter at the C1 position, the carbon atom bonded to the hydroxyl group, the 4-chlorophenyl group, a hydrogen atom, and a butenyl group. This tetrahedral carbon with four different substituents results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-1-(4-Chlorophenyl)-3-buten-1-ol and (S)-1-(4-Chlorophenyl)-3-buten-1-ol.

The synthesis of this compound through conventional, achiral methods typically yields a racemic mixture, an equal 1:1 ratio of the (R)- and (S)-enantiomers. The separation of these enantiomers or the selective synthesis of one over the other is crucial for applications where a specific stereoisomer is required.

The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical step in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in separating a wide range of racemic compounds. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) are examples of chiral selectors that can be used to resolve enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Table 1: Representative Chiral Stationary Phases for Enantiomeric Resolution

| Chiral Selector | Selector Type | Potential Application |

|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Polysaccharide-based | Chiral HPLC separation of various racemates |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Polysaccharide-based | Offers alternative selectivity for chiral separations |

Impact of Stereochemistry on Chemical Reactivity

The stereochemistry of this compound significantly influences its chemical reactivity, particularly in reactions involving the chiral center or adjacent functional groups. The spatial orientation of the substituents around the stereocenter can dictate the accessibility of reagents to the reactive sites, thereby affecting the rate and outcome of the reaction.

In reactions such as esterification or etherification of the hydroxyl group, the steric hindrance around the chiral center can influence the reaction kinetics. More importantly, in subsequent transformations where the existing stereocenter is expected to direct the formation of a new stereocenter (diastereoselective reactions), the absolute configuration of the starting alcohol is paramount. For example, if the hydroxyl group is used to direct a subsequent oxidation or cyclization reaction, the (R)- and (S)-enantiomers will lead to diastereomeric products with distinct physical and chemical properties.

The stereoelectronic effects, which involve the spatial arrangement of orbitals, also play a role. The orientation of the hydroxyl group and the adjacent pi-system of the butenyl group can influence the reactivity of the double bond.

Chiral Auxiliary and Catalyst Design for Asymmetric Transformations

The production of enantiomerically enriched this compound is a key objective in asymmetric synthesis. This is typically achieved through two main strategies: the use of chiral auxiliaries or the application of chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. In the context of synthesizing this compound, a common approach is the asymmetric allylation of 4-chlorobenzaldehyde (B46862). By employing a chiral allylating agent, such as an allylborane or allylboronate derived from a chiral ligand, the addition to the aldehyde can proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched homoallylic alcohol. For example, B-allyldiisopinocampheylborane, derived from the readily available chiral terpene α-pinene, is a well-established reagent for the asymmetric allylation of aldehydes. harvard.edu The reaction is believed to proceed through a chair-like transition state, where steric interactions direct the allyl group to one face of the aldehyde. harvard.edunih.gov

Chiral Catalysts: Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other. This approach is often more efficient as only a substoichiometric amount of the chiral catalyst is required. The asymmetric reduction of the corresponding ketone, 1-(4-chlorophenyl)-3-buten-1-one, or the asymmetric allylation of 4-chlorobenzaldehyde are common strategies employing chiral catalysts.

For the asymmetric allylation of 4-chlorobenzaldehyde, transition metal catalysts, particularly those based on palladium and iridium, in combination with chiral ligands have been shown to be effective for related substrates. Chiral phosphine (B1218219) ligands such as SEGPHOS and BINAP can be used to induce high enantioselectivity in such reactions. harvard.educhemrxiv.org For instance, a palladium catalyst complexed with a chiral ligand can facilitate the enantioselective addition of an allyl source to the aldehyde. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. Chiral Brønsted acids, for example, can activate the carbonyl group of the aldehyde towards nucleophilic attack by an allylating agent in an enantioselective manner. d-nb.infonih.gov

Table 2: Representative Chiral Catalysts and Ligands for Asymmetric Synthesis of Homoallylic Alcohols

| Catalyst/Ligand System | Metal | Reaction Type | Typical Enantioselectivity (e.e.) for Analogous Systems |

|---|---|---|---|

| [Ir(cod)Cl]₂ / (S)-SEGPHOS | Iridium | Asymmetric Allylation | 86-98% |

| Pd(0) / Chiral Phosphoric Acid | Palladium | Asymmetric α-Allylation | High |

| Chiral N-triflyl phosphoramide | - | Organocatalytic Alkenylation | High |

Computational Chemistry Approaches

Quantum Chemical Studies for Structural Elucidation and Mechanistic Insights

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules at the atomic level.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Reaction Pathways

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(4-Chlorophenyl)-3-buten-1-ol, DFT calculations would be instrumental in determining its most stable three-dimensional structure. By calculating the electron density, the method can predict various geometric parameters.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Hypothetical Value |

| C-O Bond Length (Alcohol) | 1.43 Å |

| C=C Bond Length (Butenyl) | 1.34 Å |

| C-Cl Bond Length | 1.74 Å |

| Dihedral Angle (C-C-C-C) | Varies with conformer |

Note: The values in this table are illustrative and not based on actual published research for this specific molecule.

Furthermore, DFT is a key method for mapping out reaction pathways. For instance, in the synthesis of this compound, DFT could be used to calculate the energy of transition states and intermediates, providing a detailed mechanistic understanding of its formation. This would involve identifying the lowest energy path from reactants to products, offering insights into reaction kinetics and potential side reactions.

Conformational Analysis and Energy Profiles

The flexible butenyl side chain of this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis using computational methods would involve systematically rotating the rotatable bonds of the molecule and calculating the corresponding energy to identify the most stable conformers.

An energy profile would be generated by plotting the potential energy of the molecule as a function of one or more dihedral angles. This profile would show the energy barriers between different conformations and the relative stability of each. For a molecule like this compound, this analysis would be crucial for understanding its shape and how it might interact with other molecules, such as biological receptors.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular modeling and dynamics simulations offer insights into the behavior of molecules over time.

In Silico Predictions for Biological Activity and ADMET Properties

Computational tools can be used to predict the biological effects and pharmacokinetic properties of a molecule before it is synthesized or tested in a lab.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve docking the molecule into the active site of a known biological target, such as an enzyme or receptor. The results would be a prediction of the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Although no specific docking studies have been published for this compound, studies on other allylic alcohols have explored their interactions with enzymes like cytochrome P450 monooxygenases. nih.govnih.gov

Ligand-Protein Interaction Analysis

Following a molecular docking simulation, a detailed analysis of the ligand-protein interactions is performed. This analysis visualizes and quantifies the non-covalent interactions between this compound and the amino acid residues of the target protein. This information is critical for understanding the basis of its potential biological activity and for designing more potent or selective analogs.

Exploration of Biological Activities and Medicinal Chemistry Applications

Antimicrobial and Antifungal Potential

The evaluation of 1-(4-Chlorophenyl)-3-buten-1-ol and its analogs against various microbial strains has provided insights into its potential as an antimicrobial and antifungal agent.

Evaluation against Bacterial and Fungal Strains

While direct studies on the antimicrobial spectrum of this compound are not extensively documented in publicly available research, the activity of structurally related compounds provides a strong indication of its potential. For instance, aromatic derivatives bearing a chlorine atom have been evaluated for their in vitro antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Colletotrichum gloeosporioides. nih.gov These studies have demonstrated that chlorophenyl derivatives can exhibit significant inhibition of fungal growth. nih.gov

Furthermore, research on other substituted allylic alcohols has shown activity against a range of microbes. For example, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone has demonstrated notable antifungal activity against Candida albicans. gotriple.eu This suggests that the butenyl moiety, a key feature of this compound, can contribute to antifungal effects. The antibacterial activity of related aromatic alcohols has also been investigated against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of potential activity. nih.govresearchgate.net

Below is a table summarizing the antimicrobial activities of structurally related compounds, which may provide an indication of the potential of this compound.

| Compound/Extract | Target Microorganism | Observed Effect | Reference |

| Chlorophenyl derivatives | Botrytis cinerea, Colletotrichum gloeosporioides | Inhibition of fungal growth | nih.gov |

| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | Candida albicans | Antifungal activity, inhibition of filamentation | gotriple.eu |

| Aromatic alcohols | Gram-positive and Gram-negative bacteria | Lethal properties and membrane alteration | nih.gov |

| Benzyl (B1604629) alcohol derivatives | Pseudomonas aeruginosa, Staphylococcus aureus | Potent activity against tested bacteria | researchgate.net |

Investigation of Mechanism of Action (MOA): Cell Wall/Membrane Damage

The precise mechanism of action for this compound is not definitively established; however, studies on analogous compounds suggest that its antimicrobial effects likely involve the disruption of microbial cell membranes and walls. Research on 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone has shown that it can reduce the cell wall thickness of Candida albicans. gotriple.eu Aromatic alcohols, as a class, are known to alter microbial membranes, particularly in Gram-negative bacteria. nih.gov This membrane-damaging activity is often linked to the lipophilic nature of these compounds, which allows them to intercalate into the lipid bilayer, leading to increased permeability and eventual cell death. nih.gov The presence of the chlorophenyl group in this compound would enhance its lipophilicity, likely contributing to this mechanism.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its molecular architecture. The interplay of its hydroxyl group, chlorine substituent, and butenyl chain dictates its interactions with biological targets.

Influence of Hydroxyl Group Hydrogen Bonding on Biological Interactions

The hydroxyl (-OH) group is a critical functional group that can participate in hydrogen bonding. wikipedia.org This ability is often crucial for the interaction of a molecule with biological receptors, such as enzymes or proteins on the surface of microbial cells. In the context of antifungal activity, studies on chlorophenyl derivatives have confirmed the importance of the benzyl hydroxyl group in the inhibitory mechanism. nih.gov Hydrogen bonding can help to anchor the molecule in the active site of a target enzyme, thereby enhancing its inhibitory effect. wikipedia.org

Effects of Chlorine and Butenyl Substituents on Lipophilicity and Reactivity

The butenyl chain, an unsaturated hydrocarbon, also contributes to the lipophilic character of the molecule. Furthermore, the double bond in the butenyl group introduces a site of potential reactivity, which could be involved in covalent interactions with biological macromolecules, although this is less commonly the primary mechanism for this class of compounds compared to membrane disruption.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors (e.g., log P)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. arabjchem.orgnih.govchitkara.edu.in For antimicrobial compounds, QSAR models often highlight the importance of various molecular descriptors.

A key molecular descriptor relevant to the activity of this compound is the logarithm of the partition coefficient (log P). Log P is a measure of a compound's lipophilicity, or its ability to partition between an oily (octanol) and an aqueous phase. A higher log P value indicates greater lipophilicity. The mechanism of action related to membrane damage is often correlated with the lipophilicity of the compound. nih.gov The chlorophenyl and butenyl groups in this compound would contribute to a higher log P value, suggesting a greater potential for membrane interaction.

The following table lists the key structural features of this compound and their likely contributions to its biological activity based on SAR principles.

| Structural Feature | Property | Potential Impact on Biological Activity |

| Hydroxyl Group (-OH) | Hydrogen bonding donor/acceptor | Facilitates interaction with biological targets (e.g., enzymes). nih.govwikipedia.org |

| 4-Chlorophenyl Group | Increased Lipophilicity (Log P), Electron-withdrawing | Enhances penetration of microbial cell membranes. nih.govnih.gov |

| Butenyl Chain | Lipophilicity, Potential Reactivity | Contributes to overall lipophilicity and membrane interaction. |

Precursor Role in Drug Development and Pharmaceutical Synthesis

The chemical scaffold of this compound, featuring a chiral center and a reactive allylic alcohol group, positions it as a valuable starting material in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its structural components are found in several biologically active compounds, and it serves as a key building block for creating extensive chemical libraries for drug discovery. The primary application of this precursor is in the development of antifungal agents, specifically those that belong to the benzylamine (B48309) and allylamine (B125299) classes of antimycotics.

The synthesis of chiral derivatives of antifungal drugs like butenafine (B35027) and terbinafine (B446) has been a subject of significant research. researchgate.net These efforts aim to explore the impact of stereochemistry on antifungal activity. The chiral nature of this compound makes it an important precursor in the stereoselective synthesis of these drug analogues. The preparation of such derivatives often involves multi-step synthetic pathways where the allylic alcohol moiety can be transformed into other functional groups necessary for the final drug's activity. researchgate.net

For instance, the synthesis of butenafine analogues and other benzylamine-type antimycotics often involves the reductive amination of a suitable aldehyde with a primary or secondary amine. nih.gov While direct synthesis from this compound is not extensively documented in publicly available literature, its structural framework is a key component of potential precursors in these synthetic routes. The allylic alcohol can be chemically modified, for example, through epoxidation followed by ring-opening reactions, to introduce the necessary amine functionalities. libretexts.org The Sharpless asymmetric epoxidation is a notable method for the enantioselective conversion of allylic alcohols into epoxy alcohols, which are versatile intermediates in the synthesis of chiral molecules. libretexts.org

The development of novel synthetic routes for butenafine and its analogues is an active area of research, with methods being developed to improve yield and efficiency. nih.gov These synthetic strategies often involve the coupling of a naphthalene (B1677914) moiety with a substituted benzylamine. The 4-chlorophenyl group present in this compound can be a crucial part of the final structure of a drug molecule, contributing to its binding affinity with the target protein.

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 14506-33-3 scbt.comthermofisher.comsigmaaldrich.com | C10H11ClO scbt.com | 182.65 scbt.comthermofisher.comsigmaaldrich.com |

| Butenafine | 101828-21-1 | C23H27N | 317.476 |

| Terbinafine | 91161-71-6 | C21H25N | 291.44 |

| 1-(4-Methylphenyl)-3-buten-1-ol | 24165-63-7 sigmaaldrich.com | C11H14O sigmaaldrich.com | 162.23 sigmaaldrich.com |

| 3-Buten-1-ol (B139374) | 627-27-0 nih.gov | C4H8O nih.gov | 72.11 nih.gov |

Investigation of Interactions with Specific Molecular Targets

While this compound itself is not typically the final active pharmaceutical ingredient, the drugs derived from it have well-defined molecular targets. The primary molecular target for the antifungal drugs synthesized using scaffolds related to this precursor is squalene (B77637) epoxidase. nih.gov This enzyme plays a critical role in the fungal cell membrane's biosynthesis, specifically in the ergosterol (B1671047) pathway.

Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, an essential step in the formation of ergosterol, the primary sterol in fungal cell membranes. Inhibition of this enzyme leads to a disruption of the fungal cell membrane's integrity and function. The lack of ergosterol increases membrane permeability, causing the leakage of essential cellular components and ultimately leading to fungal cell death. Furthermore, the inhibition of squalene epoxidase results in the accumulation of squalene, which is toxic to the fungal cell at high concentrations. This dual mechanism of action makes squalene epoxidase inhibitors potent fungicidal agents.

Studies on the structure-activity relationships of squalene epoxidase inhibitors have shown that modifications to the side chains and the aromatic rings can significantly impact their inhibitory potency. For example, the synthesis and evaluation of various butenafine analogues have demonstrated that the nature and position of substituents on the benzyl ring influence the antifungal activity. nih.gov This highlights the importance of the precursor's structure in determining the biological activity of the final drug.

There is no direct evidence in the reviewed literature of this compound interacting with other specific molecular targets. Its primary role appears to be that of a chemical building block for the synthesis of more complex and biologically active molecules. The investigation of molecular interactions is therefore focused on the final drug products derived from this precursor.

Environmental Fate and Atmospheric Degradation Studies

Atmospheric Reaction Pathways of Unsaturated Alcohols

Unsaturated alcohols are removed from the atmosphere through various chemical reactions. The dominant degradation processes are initiated by reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃) during nighttime, chlorine atoms (Cl) in marine or polluted areas, and ozone (O₃). nih.govharvard.edunih.gov For unsaturated alcohols, the reaction pathways are similar to those of alkenes, where the primary sites of attack are the carbon-carbon double bond and, to a lesser extent, abstraction of hydrogen atoms from C-H or O-H bonds. acs.org

The primary daytime removal process for most VOCs, including unsaturated alcohols, is their reaction with the hydroxyl radical (OH). harvard.edu This reaction can proceed via two main pathways: OH radical addition to the carbon-carbon double bond or hydrogen atom abstraction from various sites on the molecule. For unsaturated alcohols, OH addition to the double bond is typically the dominant pathway. acs.org The reaction of OH with 1-(4-Chlorophenyl)-3-buten-1-ol is expected to be rapid, leading to a short atmospheric lifetime.

Chlorine atoms (Cl) can also be a significant oxidant, particularly in coastal and marine environments or in areas with industrial chlorine sources. nih.govcopernicus.org Reactions of Cl atoms with unsaturated alcohols are generally faster than with OH radicals. acs.org The primary mechanism is the electrophilic addition of the Cl atom to the C=C double bond. acs.orgnih.gov

Table 1: Gas-Phase Rate Constants for Reactions of Atmospheric Radicals with Compounds Structurally Related to this compound at ~298 K

| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 3-buten-1-ol (B139374) | OH | (5.5 ± 1.0) × 10⁻¹² exp[(836 ± 54)/T] | acs.org |

| 3-buten-1-ol | Cl | (3.04 ± 0.36) × 10⁻¹⁰ | acs.org |

| 4-chloro-1-butene (B1662094) | OH | (2.63 ± 0.96) × 10⁻¹¹ | nih.gov |

| 4-chloro-1-butene | Cl | (2.35 ± 0.90) × 10⁻¹⁰ | nih.gov |

| 4-chloro-1-butene | O₃ | (3.96 ± 0.43) × 10⁻¹⁸ | nih.gov |

Ozonolysis is a significant degradation pathway for compounds containing carbon-carbon double bonds. wikipedia.orgbyjus.com The reaction proceeds via the Criegee mechanism, which involves the 1,3-dipolar cycloaddition of ozone to the C=C bond to form an unstable primary ozonide (molozonide). organic-chemistry.org This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate (CI). organic-chemistry.orgosti.gov These two fragments can then recombine in a different orientation to form a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org

For this compound, ozonolysis will cleave the butenyl double bond. The kinetics of this reaction are influenced by the substituents on the double bond. Based on data for similar chloroalkenes like 4-chloro-1-butene, the reaction is expected to be relatively slow compared to reactions with OH radicals but can still be a relevant removal process, especially in regions with high ozone concentrations. nih.govresearchgate.net The rate constant for the reaction of ozone with 4-chloro-1-butene was measured to be (3.96 ± 0.43) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net

The decomposition of the primary ozonide formed from the reaction of ozone with this compound results in the formation of two sets of initial products: a carbonyl and a Criegee intermediate. organic-chemistry.orgrsc.org Cleavage of the double bond in this compound is expected to yield formaldehyde (B43269) (HCHO) and a larger Criegee intermediate, (4-chlorophenyl)(hydroxy)ethylidene-oxide, or alternatively, 2-(4-chlorophenyl)-2-hydroxyacetaldehyde (B13739743) and the simplest Criegee intermediate, CH₂OO.

The Criegee intermediates formed are highly reactive and can undergo various subsequent reactions. osti.gov They can be stabilized by collision with other molecules, isomerize, or decompose to yield radicals such as OH. rsc.org Stabilized Criegee intermediates can also react bimolecularly with other atmospheric trace gases like SO₂, NO₂, and water vapor, contributing to the formation of secondary organic aerosols (SOA). rsc.orgacs.org The formation of carbonyl compounds, such as formaldehyde and chloro-substituted aldehydes, from the ozonolysis of this compound contributes to the pool of atmospheric oxygenated VOCs.

Abatement Strategies and Environmental Implications

Given its volatility and potential for atmospheric degradation, the release of this compound into the environment warrants consideration of abatement strategies. General methods for controlling VOC emissions from industrial sources are applicable. These include:

Adsorption: Using materials like activated carbon to capture VOCs from air streams. nih.gov

Thermal Oxidation: Incinerating the VOCs at high temperatures to convert them into less harmful substances like CO₂ and H₂O.

Catalytic Oxidation: Using a catalyst to facilitate the oxidation of VOCs at lower temperatures, reducing energy consumption. nih.gov

Biofiltration: Employing microorganisms to break down VOCs into simpler, non-toxic compounds. nih.govresearchgate.net

The atmospheric degradation of this compound has several environmental implications. The reaction of VOCs with NOx in the presence of sunlight is a key driver in the formation of ground-level ozone, a major component of photochemical smog. thecmmgroup.comepd.gov.hk The various carbonyl products and other oxygenated compounds formed during its degradation can contribute to the formation of secondary organic aerosol (SOA), which affects air quality and climate. thecmmgroup.com Furthermore, the presence of a chlorine atom means that its degradation could potentially lead to the formation of chloroacetic acids and other chlorinated organic compounds, which can be persistent and have their own environmental impacts. copernicus.orgacs.org

Synthesis and Applications of Derivatives and Analogues

Design and Synthesis of Functionalized Derivatives of 1-(4-Chlorophenyl)-3-buten-1-ol

The strategic location of reactive sites in this compound—the hydroxyl group, the double bond, and the aromatic ring—provides multiple avenues for creating a diverse library of derivatives. Functionalization can be achieved through various organic reactions, tailored to modify specific parts of the molecule.

The hydroxyl group is a prime target for derivatization. Standard reactions such as esterification or etherification can be employed to introduce a wide array of functional groups. For instance, reaction with acyl chlorides or anhydrides in the presence of a base leads to the corresponding esters. Similarly, alkyl halides or other electrophiles can be used to form ethers. These modifications can significantly alter the molecule's physical and chemical properties, including its solubility, reactivity, and biological activity.

The terminal alkene is another key functional handle. It can readily participate in addition reactions. For example, halogenation with bromine or chlorine can yield di-halogenated derivatives. Epoxidation, typically using a peroxy acid like m-CPBA, results in the formation of an epoxide ring, a versatile intermediate for further transformations. The double bond can also be cleaved through ozonolysis to yield an aldehyde, which can then be used in a variety of subsequent reactions.

Furthermore, the 4-chlorophenyl group can be modified, although this is often more challenging. Nucleophilic aromatic substitution reactions can potentially replace the chlorine atom with other functional groups, provided that appropriate activating groups are present on the ring or specific reaction conditions are used.

Utilization as a Building Block in Complex Organic Synthesis

The structural features of this compound make it an invaluable starting material for the construction of more complex molecular architectures. Its ability to undergo a variety of transformations allows for its incorporation into larger, more intricate molecules.

Cycloaddition Reactions and Intramolecular Rearrangements

The alkene moiety of this compound and its derivatives is particularly amenable to cycloaddition reactions. These reactions are powerful tools for the stereocontrolled formation of cyclic systems. For example, Diels-Alder reactions, where the alkene acts as a dienophile, can be used to construct six-membered rings. The stereochemistry of the resulting cycloadduct is often influenced by the existing chiral center in the starting material.

[4+3] cycloaddition reactions involving oxyallyl cations generated in situ from precursors can react with dienes. While not directly involving this compound as the diene, the principles of such reactions are relevant to the construction of seven-membered rings, which are present in various bioactive natural products. For instance, the dearomative (4+3) cycloaddition of 3-alkenylindoles with oxyallyl cations is a known method for synthesizing cyclohepta[b]indoles. uchicago.edu

Intramolecular rearrangements are another class of reactions where derivatives of this compound can be utilized. For example, after appropriate functionalization, sigmatropic rearrangements like the Claisen or Cope rearrangement could be envisioned to construct new carbon-carbon bonds and create complex stereochemical relationships.

Synthesis of Pyridazinonyl, Naphthyl, and Benzofluorenonyl Derivatives

The versatility of this compound as a synthon extends to the synthesis of various heterocyclic and polycyclic aromatic systems.

Pyridazinonyl Derivatives: While direct synthesis from this compound is not explicitly detailed in the provided context, its derivatives can serve as precursors. For instance, oxidation of the butenyl side chain to a dicarbonyl compound could be a key step. This intermediate could then be condensed with hydrazine (B178648) or its derivatives to form the pyridazinone ring system.

Naphthyl Derivatives: The synthesis of naphthyl derivatives can be envisioned through annulation strategies. A common approach involves the construction of a second aromatic ring onto the existing chlorophenyl group. This could potentially be achieved by first converting the butenyl side chain into a suitable four-carbon unit that can undergo an intramolecular cyclization and subsequent aromatization. For example, a Friedel-Crafts type acylation followed by reduction and cyclization could be a plausible route.

Benzofluorenonyl Derivatives: The synthesis of complex polycyclic systems like benzofluorenones would require a multi-step sequence starting from this compound or its derivatives. This would likely involve the construction of additional aromatic and/or carbocyclic rings through a series of reactions such as cycloadditions, cyclizations, and aromatizations.

Development of Novel Materials and Specialty Chemicals

The derivatives of this compound hold potential for the development of new materials and specialty chemicals due to the diverse functionalities that can be incorporated.

The presence of the chlorophenyl group can impart specific properties, such as thermal stability or flame retardancy, to polymers or other materials. By incorporating functionalized derivatives of this compound as monomers or additives, it is possible to tailor the properties of the resulting materials. For example, derivatives with polymerizable groups, such as acrylates or styrenes, could be synthesized and then copolymerized with other monomers to create specialty polymers with unique characteristics.

Furthermore, the chiral nature of this compound makes its derivatives interesting candidates for applications in chiral technologies. They could potentially be used as chiral ligands in asymmetric catalysis, as chiral stationary phases in chromatography for the separation of enantiomers, or as building blocks for the synthesis of liquid crystals.

The development of specialty chemicals with specific applications is another promising area. For instance, derivatives with particular functional groups might exhibit useful properties as surfactants, corrosion inhibitors, or as intermediates in the synthesis of agrochemicals or pharmaceuticals. The ability to fine-tune the molecular structure through derivatization allows for the optimization of these properties for specific applications.

Advanced Analytical Techniques for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of 1-(4-Chlorophenyl)-3-buten-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons on the chlorophenyl ring typically appear as a set of multiplets in the downfield region. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) resonates at a specific chemical shift, and its multiplicity provides information about the number of adjacent protons. The vinyl protons of the butenyl group exhibit distinct signals, and their coupling patterns are indicative of their cis/trans relationship. The methylene (B1212753) protons adjacent to the chiral center also show characteristic splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. rsc.org The carbons of the chlorophenyl ring, the carbinol carbon, and the carbons of the butenyl group all resonate at characteristic chemical shifts, confirming the carbon skeleton of the compound. rsc.org For instance, a representative ¹³C NMR spectrum in CDCl₃ shows peaks at δ 142.8, 134.4, 132.8, 128.9, 127.8, 127.4, 121.9, 118.8, 71.9, and 42.2 ppm. rsc.org

A representative ¹H NMR spectrum of 1-(4-chlorophenyl)-but-3-en-1-ol has been documented. rsc.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

| Aromatic Carbons | 142.8, 132.8, 128.9, 127.8, 127.4 |

| Vinyl Carbons | 134.4, 118.8 |

| Carbinol Carbon (CH-OH) | 71.9 |

| Methylene Carbon (CH₂) | 42.2 |

| Other Aromatic/Vinyl Carbon | 121.9 |

Note: This data is representative and may vary slightly depending on the solvent and experimental conditions. Data sourced from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS) Techniques: LC-MS and GC-MS for Identification and Purity

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity. When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it allows for the separation of the compound from impurities prior to mass analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a GC column, with the eluting components directly entering the mass spectrometer. The resulting mass spectrum provides the molecular ion peak, which corresponds to the molecular weight of the compound (182.65 g/mol ). sigmaaldrich.comsigmaaldrich.com Fragmentation patterns observed in the mass spectrum can offer further structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyses where derivatization is not desired, LC-MS is the preferred method. The compound is first separated on an HPLC or UPLC system, and the eluent is introduced into the mass spectrometer. This technique is particularly useful for identifying non-volatile impurities. For mass spectrometry compatible applications, mobile phases containing volatile buffers like formic acid are often used instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Chiral Separations

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for assessing the purity of this compound and for separating its enantiomers.

Purity Assessment: Reverse-phase HPLC is a common method for determining the purity of the compound. A C18 column is often employed with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid. sielc.comsielc.com The retention time of the main peak is characteristic of the compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. UPLC, with its smaller particle size columns (e.g., sub-2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.comsielc.com

Chiral Separations: Since this compound contains a chiral center at the carbinol carbon, it exists as a pair of enantiomers. Chiral HPLC is essential for separating these enantiomers. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad enantiorecognition capabilities. For example, cellulose tris(3-chloro-4-methylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have shown effectiveness in separating a wide range of racemic compounds and could be applicable here. windows.net The mobile phase conditions are optimized to achieve baseline separation of the two enantiomeric peaks.

Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibration of the vinyl group typically appears around 1640 cm⁻¹. The presence of the chloro-substituted aromatic ring can be confirmed by specific absorption bands in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The chlorophenyl group in this compound is the primary chromophore. It will exhibit characteristic absorption maxima in the UV region, which can be useful for quantitative analysis using a calibration curve.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid and for unambiguously establishing the absolute configuration of a chiral molecule like this compound.

For chiral molecules, the determination of the absolute structure is crucial. This is possible for non-centrosymmetric crystal structures, which are formed by enantiopure compounds. ed.ac.uk The Flack parameter is a critical value obtained from the crystallographic refinement that indicates whether the determined structure is the correct enantiomer. caltech.edu A Flack parameter close to zero confirms the correct absolute configuration, while a value near one indicates that the inverted structure is the correct one. caltech.edu This technique provides irrefutable proof of the molecule's stereochemistry.

Future Research Directions and Translational Potential

Unexplored Synthetic Avenues and Methodological Advancements

While established methods for the synthesis of 1-(4-Chlorophenyl)-3-buten-1-ol exist, the pursuit of more efficient, stereoselective, and environmentally benign synthetic routes remains a key focus. Current research in the broader field of homoallylic alcohol synthesis points towards several promising, yet underexplored, avenues for this specific compound.

One significant area for advancement lies in the development of catalytic, asymmetric methods. The enantioselective allylation of aldehydes is a powerful tool for creating chiral alcohols, and while progress has been made with various catalysts, the application of these to the synthesis of enantiomerically pure this compound is an area ripe for investigation. gla.ac.uknih.gov For instance, the use of novel chiral ligands in combination with transition metals could provide highly selective pathways to specific stereoisomers. Dual catalysis systems, such as the combination of palladium and photoredox catalysis, have shown success in the asymmetric synthesis of complex homoallylic alcohols and could be adapted for this target molecule. chemrxiv.org

Furthermore, the exploration of greener and more sustainable synthetic methodologies is of paramount importance. This includes the use of solvent-free reaction conditions, mechanochemistry (ball milling), and the use of less toxic and more readily available reagents. researchgate.netresearchgate.net Research into catalytic approaches that minimize waste and avoid stoichiometric organometallic reagents is a critical direction. chemrxiv.orgresearchgate.net The development of methods that utilize readily available starting materials and proceed under mild conditions would significantly enhance the practical utility of this compound synthesis.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing existing methods and designing new, more efficient ones. While the general principles of reactions like the Grignard addition are well-known, a detailed mechanistic investigation of the specific transformations leading to this compound can reveal subtle but important factors influencing yield, purity, and stereoselectivity.

Advanced spectroscopic techniques and computational modeling can provide invaluable insights into the transition states and intermediates involved in the formation of this compound. For example, understanding the precise coordination of the reagents and catalysts can help in the rational design of more effective catalytic systems. Investigating the potential for side reactions and the formation of byproducts is also essential for developing cleaner and more efficient synthetic protocols.

Expansion of Biological Activity Screening and Target Identification

The biological activities of this compound and its derivatives remain largely unexplored. Preliminary studies on structurally related compounds suggest potential for a range of biological effects. For instance, other chloro-substituted aromatic compounds and molecules with similar structural motifs have demonstrated antimicrobial and other pharmacological activities. scielo.brresearchgate.net

A systematic and comprehensive screening of this compound and a library of its synthesized analogs against a wide array of biological targets is a critical next step. This could include assays for antibacterial, antifungal, antiviral, and anticancer activities. High-throughput screening methods can be employed to efficiently assess the biological potential of these compounds.

Once promising biological activities are identified, the subsequent and more challenging step will be the identification of their specific molecular targets. Techniques such as affinity chromatography, proteomics, and molecular docking studies can be utilized to pinpoint the proteins or other biomolecules with which these compounds interact. A detailed understanding of the structure-activity relationship (SAR) will be instrumental in designing more potent and selective derivatives.

Development of Industrial-Scale Synthetic Processes and Applications

For this compound to realize its full translational potential, the development of robust and cost-effective industrial-scale synthetic processes is essential. This involves translating laboratory-scale procedures into large-scale production, a process that presents its own set of challenges.

Process optimization will be key, focusing on factors such as reaction kinetics, heat transfer, and purification methods to ensure high yield and purity on a large scale. The use of continuous flow chemistry, as opposed to batch processing, could offer significant advantages in terms of safety, efficiency, and scalability.

The potential industrial applications of this compound and its derivatives are broad. It could serve as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. google.com For example, the structural motif of this compound is found in various biologically active molecules, suggesting its potential as a building block for new drugs or pesticides. Further research into its physical and chemical properties will also help to identify other potential applications in materials science and other fields. The successful scale-up of its synthesis will be a critical enabler for its widespread use and commercialization.

Q & A

Q. What are the most efficient synthetic routes for 1-(4-Chlorophenyl)-3-buten-1-ol, and how do reaction conditions influence yield?

A key method involves allyl tributyl stannane-mediated coupling with 4-chlorobenzaldehyde under Lewis acid catalysis (e.g., BF₃·OEt₂), achieving yields up to 78% . Variables include solvent polarity (THF vs. dichloromethane), temperature (0°C to room temperature), and stoichiometric ratios of the aldehyde to stannane. Optimization should prioritize minimizing side products like β-elimination derivatives, which are common in homoallylic alcohol syntheses. Analytical techniques like GC-MS or HPLC can monitor reaction progress .

Q. How can spectroscopic methods (NMR, IR) differentiate this compound from structural analogs?

- ¹H NMR : The allylic double bond (δ 5.2–5.8 ppm) shows characteristic splitting patterns (multiplet for trans/cis isomers), while the hydroxyl proton appears as a broad singlet (δ 1.5–2.5 ppm) .

- ¹³C NMR : The chlorophenyl ring carbons resonate at δ 125–135 ppm, with distinct signals for the benzylic carbon (C1) at δ 70–75 ppm .

- IR : A strong O-H stretch (~3400 cm⁻¹) and conjugated C=C stretch (~1640 cm⁻¹) confirm the alcohol and alkene functionalities .

Advanced Research Questions

Q. What strategies address enantioselective synthesis challenges in this compound?

Enantioselectivity is hindered by the compound’s flexible backbone. Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) or enzymatic resolution (lipases in non-polar solvents) can enhance stereocontrol . For example, Sharpless epoxidation of the alkene precursor followed by regioselective ring-opening may yield enantiomerically enriched products. Chiral HPLC or polarimetry should validate enantiomeric excess .

Q. How do computational models predict the reactivity of this compound in nucleophilic additions?

DFT calculations (e.g., B3LYP/6-31G*) reveal that the electron-withdrawing chloro group activates the benzylic position for nucleophilic attack, while the alkene’s π-system stabilizes transition states. Frontier molecular orbital (FMO) analysis highlights the LUMO localization at C3, guiding regioselective functionalization (e.g., epoxidation or hydrohalogenation) .

Q. What synthetic routes enable the preparation of pyrazolone derivatives from this compound?

The alkene can undergo [3+2] cycloaddition with diazo compounds to form pyrazolidinones, followed by oxidation to pyrazolones. For example, reaction with ethyl diazoacetate in the presence of Cu(OTf)₂ yields 1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one, a precursor for bioactive molecules . Purity is confirmed via LC-MS and elemental analysis.

Q. How should researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-referencing with high-purity standards (e.g., Aldrich ATR library spectra ) and 2D NMR techniques (HSQC, HMBC) can resolve ambiguities. For example, NOESY correlations clarify spatial relationships between the hydroxyl group and the chlorophenyl ring .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies (40°C, 75% RH) combined with UPLC monitoring quantify degradation products like 4-chlorobenzaldehyde (via retro-aldol reaction) or polymerization of the alkene. Buffered solutions (pH 1–13) reveal hydrolysis susceptibility, guiding storage protocols (e.g., inert atmosphere, −20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.